Cas no 321574-40-7 (4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole)

4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a benzenesulfonylmethyl group and two methyl groups at the 3- and 5-positions. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. The benzenesulfonyl moiety enhances electrophilic character, facilitating nucleophilic substitution reactions, while the pyrazole ring offers stability and versatility in further functionalization. Its well-defined molecular architecture makes it suitable for targeted derivatization in medicinal chemistry, where precise control over steric and electronic properties is critical. The compound’s crystalline nature ensures consistent purity, supporting reproducible results in research and industrial settings.
4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole structure
321574-40-7 structure
Product Name:4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
CAS No:321574-40-7
MF:C12H14N2O2S
MW:250.316761493683
MDL:MFCD00244804
CID:5224130
Update Time:2026-03-07

4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-DIMETHYL-4-[(PHENYLSULFONYL)METHYL]-1H-PYRAZOLE
    • (3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL PHENYL SULFONE
    • 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole, 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-
    • 4-(benzenesulfonylmethyl)-3,5-dimethyl-1H-pyrazole
    • Bionet2_000932
    • MLS000720808
    • HMS1366K08
    • HMS2653C16
    • SMR000334148
    • MDL: MFCD00244804
    • Inchi: 1S/C12H14N2O2S/c1-9-12(10(2)14-13-9)8-17(15,16)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14)
    • InChI Key: IABQANRJYXLDGH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CC1C(C)=NNC=1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 344
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.2

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4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:321574-40-7)4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
Order Number:A1014744
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:16
Price ($):168.0
Email:sales@amadischem.com

Additional information on 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole

Research Update on 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole (CAS: 321574-40-7)

4-[(Benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole (CAS: 321574-40-7) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique benzenesulfonylmethyl substitution, has been explored for its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. Recent studies have further elucidated its molecular mechanisms and therapeutic potential, positioning it as a promising candidate for future pharmaceutical development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study demonstrated that this compound exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than its effect on COX-1 (IC50 > 50 μM). This selectivity suggests its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal side effects due to COX-1 inhibition.

Another notable advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound's role as a modulator of the NLRP3 inflammasome was explored. The study revealed that 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole effectively suppresses NLRP3 inflammasome activation in macrophages, reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. These findings highlight its potential application in treating inflammatory diseases like rheumatoid arthritis and gout.

Structural-activity relationship (SAR) studies have also been conducted to optimize the compound's efficacy. A recent computational docking analysis, published in European Journal of Pharmaceutical Sciences (2024), identified key interactions between the benzenesulfonyl group and the hydrophobic pocket of COX-2, providing insights for further molecular design. Derivatives with halogen substitutions on the benzene ring showed enhanced binding affinity, suggesting avenues for future synthetic modifications.

Despite these promising results, challenges remain in the development of 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole as a therapeutic agent. Pharmacokinetic studies indicate moderate bioavailability (45-50% in rodent models), necessitating formulation improvements. Additionally, its metabolic stability in human liver microsomes requires further investigation to assess potential drug-drug interactions. Ongoing research aims to address these limitations while expanding its applications to other disease areas, such as neurodegenerative disorders and cancer.

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Amadis Chemical Company Limited
(CAS:321574-40-7)4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole
A1014744
Purity:99%
Quantity:100mg
Price ($):168.0
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